molecular formula C20H14S B097286 1,3-Diphenylbenzo[c]thiophene CAS No. 16587-39-6

1,3-Diphenylbenzo[c]thiophene

Cat. No.: B097286
CAS No.: 16587-39-6
M. Wt: 286.4 g/mol
InChI Key: RQXSNTYLVXFUAA-UHFFFAOYSA-N
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Description

1,3-Diphenylbenzo[c]thiophene is a chemical compound with the molecular formula C20H14S. It is known for its applications in various fields, including as a building block in heterocyclic compounds and as a fluorescent probe for detecting superoxide anion radicals inside the membrane lipid layer.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylbenzo[c]thiophene can be synthesized through various methods. One common synthetic route involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by cyclization and elimination of water to yield the desired compound. Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of efficient catalysts and controlled reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylbenzo[c]thiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Diphenylbenzo[c]thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers with unique properties.

    Biology: Serves as a fluorescent probe for detecting superoxide anion radicals in biological systems.

    Medicine: Investigated for its potential therapeutic applications, including as a component in drug delivery systems.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Diphenylbenzo[c]thiophene involves its interaction with molecular targets and pathways. For example, as a fluorescent probe, it reacts with superoxide anion radicals to form endoperoxides, which can be detected by changes in fluorescence intensity. In other applications, its chemical reactivity allows it to participate in various catalytic and synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylisobenzofuran: Similar in structure but contains an oxygen atom instead of sulfur.

    1,3-Diphenylpropane: Lacks the heterocyclic ring and is used in different synthetic applications.

Uniqueness

1,3-Diphenylbenzo[c]thiophene is unique due to its sulfur-containing heterocyclic structure, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its versatility in synthetic applications make it a valuable compound in various fields.

Properties

IUPAC Name

1,3-diphenyl-2-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXSNTYLVXFUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300326
Record name 1,3-Diphenylisobenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16587-39-6
Record name 1,3-Diphenylisobenzothiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diphenylisobenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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